![molecular formula C10H12ClNO B1468770 1-[(3-Chlorophenyl)methyl]azetidin-3-ol CAS No. 1340333-06-3](/img/structure/B1468770.png)
1-[(3-Chlorophenyl)methyl]azetidin-3-ol
Descripción general
Descripción
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular formula of “1-[(3-Chlorophenyl)methyl]azetidin-3-ol” is C10H12ClNO, and its molecular weight is 197.66 g/mol.Chemical Reactions Analysis
Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation . It is controlled by Baldwin’s Rules with remarkable functional group tolerance .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study highlighted the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidinones, and evaluated their pharmacological activities, particularly antibacterial and antifungal properties (Mistry & Desai, 2006).
Cholesterol Inhibition Studies
Another research effort involved the synthesis of biscyclic β-lactams, including a compound related to "1-[(3-Chlorophenyl)methyl]azetidin-3-ol", which demonstrated the potential for blood cholesterol inhibition in laboratory animals (Salman & Magtoof, 2019).
Transformation into Ethylamino Propan-1-ols
A process for transforming certain azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate steps was described, showcasing the chemical versatility of azetidine derivatives (Mollet, D’hooghe, & de Kimpe, 2011).
Anti-Inflammatory Activity
The synthesis of new derivatives and their evaluation for anti-inflammatory effects were explored, presenting a significant potential for developing novel anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).
Glycosidase Inhibitory Activity
Research into polyhydroxylated azetidine iminosugars derived from D-glucose indicated significant inhibitory activity against amyloglucosidase from Aspergillus niger, suggesting potential applications in glycobiology (Lawande et al., 2015).
Synthesis Techniques and Industrial Applications
An optimized process for preparing 1-benzylazetidin-3-ol highlighted its role as an important intermediate for substituted azetidine, demonstrating the industrial relevance of such compounds in commercial synthesis processes (Reddy et al., 2011).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRCOYJCOWZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
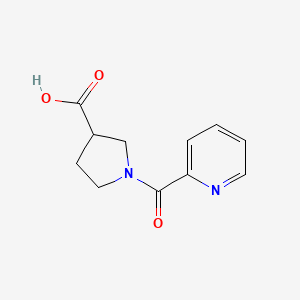
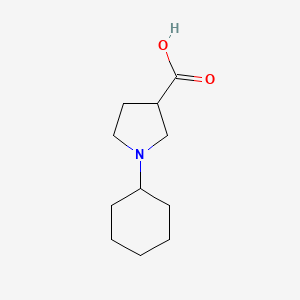
![2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1468693.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)
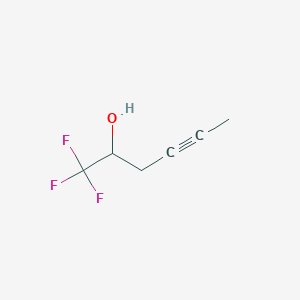
![1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1468697.png)
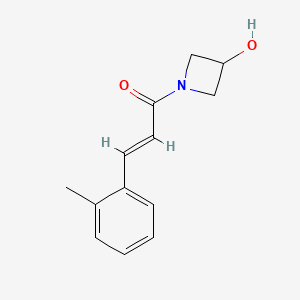

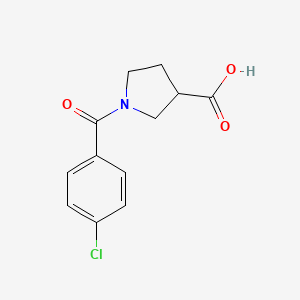


![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468710.png)
